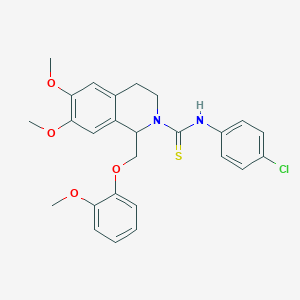

N-(4-chlorophenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-chlorophenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2O4S/c1-30-22-6-4-5-7-23(22)33-16-21-20-15-25(32-3)24(31-2)14-17(20)12-13-29(21)26(34)28-19-10-8-18(27)9-11-19/h4-11,14-15,21H,12-13,16H2,1-3H3,(H,28,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBWTNVDFRFHJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=C(C=C4)Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial and anticancer activities. Therefore, it’s plausible that this compound may also interact with targets involved in these biological processes.

Mode of Action

Compounds with similar structures have been shown to exhibit antimicrobial and anticancer activities. These activities could be due to the compound’s interaction with specific cellular targets, leading to changes in cellular processes and functions.

Biological Activity

N-(4-chlorophenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic compound characterized by its unique structural features, including multiple methoxy groups and a tetrahydroisoquinoline core. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : C27H30N2O5S

- Molecular Weight : 494.6 g/mol

- IUPAC Name : 6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-N-(4-chlorophenyl)-3,4-dihydroisoquinoline-2-carbothioamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- NMDA Receptors : The compound acts as a positive allosteric modulator of NMDA receptors, specifically targeting the NR2C/NR2D subunits. This modulation influences synaptic plasticity and neuronal excitability, suggesting potential applications in neuropharmacology .

- Antioxidant Activity : Preliminary studies indicate that derivatives of similar structures exhibit antioxidant properties. The DPPH radical scavenging assay has shown that certain compounds can outperform well-known antioxidants like ascorbic acid .

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against:

- U-87 (human glioblastoma) : Demonstrated higher cytotoxicity compared to other tested compounds.

- MDA-MB-231 (triple-negative breast cancer) : Showed moderate activity but less effective than against U-87 cells.

The MTT assay results indicate that the compound can inhibit cell proliferation effectively in these models .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH assay:

- Compounds similar to this compound demonstrated radical scavenging activity greater than that of ascorbic acid by approximately 1.35 to 1.4 times .

Case Studies

Several studies have explored the biological effects of related isoquinoline derivatives:

- Study on Antioxidant Properties : A derivative exhibited significant DPPH radical scavenging activity, suggesting potential for use in formulations aimed at oxidative stress-related conditions .

- Cytotoxicity Assessment : In vitro studies on human cancer cell lines showed that modifications in the isoquinoline structure could enhance anticancer efficacy, indicating a structure-activity relationship that warrants further investigation .

Summary of Findings

| Biological Activity | Observed Effects |

|---|---|

| Anticancer | Significant cytotoxicity against U-87 and MDA-MB-231 cell lines |

| Antioxidant | DPPH radical scavenging activity surpassing ascorbic acid |

| NMDA Receptor Modulation | Positive allosteric modulation affecting synaptic plasticity |

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing this compound?

Methodological Answer:

The synthesis of structurally analogous compounds (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) involves coupling reagents like DCC and HOBt to activate carboxylic acid groups for amide bond formation . Key parameters include:

- Temperature : 25°C for stable fluorescence intensity .

- pH : Optimal at pH 5 for fluorescence studies, suggesting mildly acidic conditions enhance stability during synthesis .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) are often used to solubilize intermediates.

For the target compound, consider replacing the benzamide core with the isoquinoline-carbothioamide structure. Use elemental analysis, IR, and NMR (¹H/¹³C) for structural confirmation .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify functional groups (e.g., C=S stretch at ~1200–1050 cm⁻¹ for the carbothioamide group) .

- ¹H/¹³C NMR : Resolve methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and aromatic protons (δ ~6.5–7.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- Fluorescence Spectroscopy : If applicable, measure λex/λem (e.g., λex 340 nm, λem 380 nm for related fluorophores) .

Advanced Question: How can computational methods optimize the synthesis or properties of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to predict reaction pathways and transition states. Tools like Gaussian or ORCA can model the carbothioamide’s electronic structure .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., COMSOL Multiphysics for fluid dynamics) .

- Machine Learning (ML) : Train models on existing reaction data to predict optimal conditions (e.g., solvent polarity, catalyst loadings) .

Advanced Question: How to resolve contradictions in fluorescence intensity data under varying pH or temperature?

Methodological Answer:

- Data Triangulation : Cross-validate fluorescence results with UV-Vis spectroscopy to rule out aggregation or decomposition .

- pH-Dependent Stability : Perform HPLC-MS at pH 3–9 to monitor degradation products. For example, acidic conditions may hydrolyze methoxy groups .

- Thermal Analysis : Use DSC (Differential Scanning Calorimetry) to identify phase transitions affecting fluorescence .

Basic Question: What stability tests are recommended for this compound in solution?

Methodological Answer:

- Long-Term Stability : Store solutions in amber vials at 4°C and monitor via HPLC over 1–4 weeks.

- Photostability : Expose to UV light (254 nm) and compare degradation rates using LC-MS .

- Oxidative Stability : Add radical initiators (e.g., AIBN) to simulate oxidative stress .

Advanced Question: How to design experiments for assessing potential biological activity?

Methodological Answer:

- In Silico Screening : Use docking software (AutoDock, Schrödinger) to predict interactions with targets like kinases or GPCRs .

- Cellular Assays : Test cytotoxicity (MTT assay) and selectivity (e.g., HEK293 vs. cancer cell lines) .

- Metabolic Stability : Incubate with liver microsomes and quantify metabolites via LC-MS/MS .

Advanced Question: How to apply statistical experimental design (DoE) to optimize synthesis?

Methodological Answer:

- Factorial Design : Vary factors like temperature (20–30°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF) .

- Response Surface Methodology (RSM) : Model yield or purity as a function of variables using software like Minitab .

- Taguchi Methods : Prioritize critical parameters (e.g., pH > temperature) to reduce experimental runs .

Basic Question: What are the best practices for ensuring purity during purification?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate). Monitor fractions by TLC.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high recovery of crystalline product .

- HPLC Prep-Scale : Use C18 columns with acetonitrile/water (0.1% TFA) for challenging separations .

Advanced Question: How to analyze reaction mechanisms involving the carbothioamide group?

Methodological Answer:

- Isotopic Labeling : Introduce ³⁴S or ¹³C isotopes to track sulfur or carbon pathways via MS/NMR .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with/without deuterated substrates .

- In Situ Spectroscopy : Use FTIR or Raman to detect intermediates in real-time .

Advanced Question: How to address low solubility in aqueous buffers for biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.